molecular formula C15H18N4S2 B1226626 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol CAS No. 88373-30-2

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

Cat. No.: B1226626
CAS No.: 88373-30-2
M. Wt: 318.5 g/mol
InChI Key: LZWMABVOCBIKBP-UHFFFAOYSA-N
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Description

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol is a sulfur-containing organic compound primarily used in dental adhesives and coatings. It is known for its ability to facilitate the bonding of noble metals and copper to various substrates, making it valuable in dental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol typically involves the reaction of 4-vinylbenzyl chloride with n-propylamine to form 4-vinylbenzyl-n-propylamine. This intermediate is then reacted with 2,4-dichloro-1,3,5-triazine-2-thiol under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its sulfur-containing functional groups, which can form strong bonds with metal surfaces. The vinyl group allows for polymerization and cross-linking, enhancing the adhesive properties. The triazine ring provides stability and rigidity to the molecular structure, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    10-Methacryloyloxydecyl dihydrogen phosphate (MDP): Another adhesive monomer used in dental applications.

    6-Methacryloxyhexyl phosphonoacetate (6-MHPA): Used for bonding to metals and alloys.

    4-Methacryloyloxyethyl trimellitate anhydride (4-META): Known for its adhesive properties in dental materials.

Uniqueness

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol is unique due to its dual functionality, combining both sulfur-containing groups and a vinyl group. This allows it to form strong bonds with metals while also participating in polymerization reactions, making it highly versatile in various applications .

Properties

IUPAC Name

6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWMABVOCBIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237006
Record name 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-30-2
Record name 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
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6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
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6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
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6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Reactant of Route 5
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Reactant of Route 6
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

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